5-Methoxy-N-methyltryptamine is a psychoactive compound classified as a tryptamine, which is a subclass of indole alkaloids. It is structurally related to serotonin and has been identified as a potent serotonergic receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors. This compound is naturally occurring and has been found in various biological sources, including the venom of the Colorado River toad (Incilius alvarius) and certain plant species like Dictyoloma incanescens .
5-Methoxy-N-methyltryptamine is classified under psychoactive substances due to its hallucinogenic properties. It can be synthesized chemically or extracted from natural sources. The compound has garnered interest in both recreational and therapeutic contexts, particularly in psychopharmacology and neuroscience .
The synthesis of 5-Methoxy-N-methyltryptamine can be achieved through various methods:
The molecular formula for 5-Methoxy-N-methyltryptamine is . Its structure consists of an indole ring system with a methoxy group at the 5-position and a dimethylamino group at the nitrogen atom.
5-Methoxy-N-methyltryptamine participates in various chemical reactions typical of tryptamines:
The mechanism of action of 5-Methoxy-N-methyltryptamine primarily involves its agonistic effects on serotonin receptors:
5-Methoxy-N-methyltryptamine has several applications in scientific research:
5-Methoxy-N-methyltryptamine (5-MeO-NMT), systematically named as 2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine, is a monoalkylated derivative of the tryptamine core structure. Its molecular formula is C₁₂H₁₆N₂O, with a molar mass of 204.27 g/mol [1] [3]. The molecule features:
Unlike N,N-dialkylated tryptamines (e.g., 5-MeO-DMT), 5-MeO-NMT lacks a second alkyl group on its terminal nitrogen, significantly altering its pharmacokinetic and pharmacodynamic properties. Table 1 summarizes key structural characteristics:
Table 1: Structural Features of 5-MeO-NMT
Feature | Description |
---|---|
Core Structure | 5-Substituted Tryptamine |
5-Position Substituent | Methoxy Group (-OCH₃) |
Nω-Substituent | Methyl Group (-CH₃) |
Molecular Formula | C₁₂H₁₆N₂O |
Isomeric Purity | No known stereoisomers; exists as single achiral entity |
The absence of chiral centers simplifies its isomerism profile, distinguishing it from α-substituted tryptamines like α-methyltryptamine (α-MT), which possess a chiral α-carbon [5] [9].
5-MeO-NMT exhibits high-affinity binding across multiple serotonin receptor subtypes. Functional assays reveal the following pharmacological profile:
Table 2 compares binding affinities across key serotonin receptors:
Table 2: Serotonin Receptor Affinity Profile
Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity |
---|---|---|
5-HT₁A | 1–10 | Full Agonist |
5-HT₂A | 100–500 | Partial Agonist |
5-HT₂B | 20–50 | Weak Partial Agonist |
5-HT₂C | 40–100 | Near-Full Agonist |
5-HT₇ | 30–60 | Full Agonist |
5-MeO-NMT demonstrates negligible activity at monoamine transporters:
This distinguishes it from α-methyltryptamine derivatives, which exhibit potent monoamine releasing activity [5] [9].
5-MeO-NMT displays receptor-specific efficacy:
This mixed efficacy profile underlies its unique behavioral effects, such as inducing 5-HT₁A-mediated hypothermia without 5-HT₂A-driven head-twitch responses in rodents [3].
Cryo-EM structural analyses reveal distinct signaling mechanisms:
Table 3 summarizes signaling pathways:
Table 3: Intracellular Signaling Mechanisms
Receptor | Primary G-Protein | Downstream Effectors | β-Arrestin Recruitment |
---|---|---|---|
5-HT₁A | Gαᵢ/o | ↓ cAMP, ↑ ERK phosphorylation | Low |
5-HT₂A | Gαq/11 (weak) | ↑ IP₃/DAG (moderate) | Moderate |
5-HT₂C | Gαq/11 | ↑ IP₃/DAG | High |
Table 4 compares key pharmacological parameters across tryptamines:
Table 4: Pharmacological Comparison of Tryptamines
Compound | 5-HT₁A Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | SERT Activity | Functional Signature |
---|---|---|---|---|
5-MeO-NMT | 1–10 | 100–500 | None (IC₅₀ >10,000 nM) | 5-HT₁A full agonist, 5-HT₂A partial agonist |
5-MeO-DMT | 1.9–28 | 15–2,011 | None | Balanced 5-HT₁A/2A agonism |
5-MeO-MiPT | 12–143 | 113–449 | Moderate inhibitor | 5-HT₂B agonism, SERT inhibition |
α-MT | 23–68 | >10,000 | Releasing agent | Monoamine release, MAO inhibition |
5-MeO-αMT | ND | 2.0–8.4 | Releasing agent | 5-HT release, 5-HT₂A agonism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7